Chemical structure and molecular properties of 3-(2-Pyridyl)-3-quinuclidinol
Chemical structure and molecular properties of 3-(2-Pyridyl)-3-quinuclidinol
Defining the Project Scope
Okay, I've got a solid grasp of the core need: a technical document about 3-(2-Pyridyl)-3-quinuclidinol. The audience is clearly experts in the field, so I need to make sure this is in-depth, not an overview. My priority right now is defining the project's scope, making sure it addresses the target audience's needs, and the layout for the document is taking shape in my mind.
Focusing on Presentation and Structure
I am now structuring the document with the expert audience in mind, incorporating elements for clarity and in-depth analysis. Tables will effectively showcase quantitative data, while step-by-step protocols are vital for practical application. DOT diagrams will visually represent pathways, workflows, and logical progressions. I will also incorporate a specific color palette and contrast rules for the DOT diagrams, and there will be a clear and complete references section at the end.
Analyzing Chemical Relevance
I'm now delving into the chemical relevance, noting QNB's relation to the title compound, and the potential for pharmacological applications. Safety is a key concern, given its potential hazardous nature as a precursor. The search strategy is forming, starting with verifying its exact identity and CAS number. I'm focusing on synthesis methods and physicochemical data, then pharmacological relevance, and finally, safety protocols.
Identifying Discrepancy in Results
I've identified a significant bias in the initial search returns. The results prominently feature 3-quinuclidinol and its enantiomers. Yet, the user's query specifically requested 3-(2-Pyridyl)-3-quinuclidinol, which is a structurally distinct compound. I'm focusing on why this mismatch is occurring.
Clarifying Chemical Structures
I'm now focusing on the precise structural differences. The requested molecule, 3-(2-Pyridyl)-3-quinuclidinol, has both a pyridyl group and a hydroxyl group at the C3 position of the quinuclidine ring, making it a tertiary alcohol. The relationship of this molecule to BZ (3-Quinuclidinyl benzilate) needs refinement, as BZ is an ester of a secondary alcohol, 3-quinuclidinol, and benzilic acid. It's likely an intermediate for other compounds.
Analyzing Structural Analogs
I'm now investigating the potential relationship between 3-(2-Pyridyl)-3-quinuclidinol and related compounds, specifically considering its potential as a precursor to pyridyl analogs of BZ, or if it has activity of its own. I am verifying that the structure contains a 2-Pyridyl group and hydroxyl group. I am going to search specifically for "3-(2-Pyridyl)-3-quinuclidinol" again, making certain to differentiate it from basic "3-quinuclidinol."
Refining Search Terms
I've determined that 3-(2-pyridyl)-3-quinuclidinol is commonly synthesized from 3-quinuclidinone and 2-pyridyllithium. It serves as a precursor to esters like 3-acetoxy-3-(2-pyridyl)quinuclidine. I'm verifying the CAS and distinguishing it from "HPQ," which is the phenyl analog. I'm focusing my searches on specific synthesis pathways and pharmacological data. I need to focus on this tertiary alcohol rather than just the secondary alcohol.
Refining Keyword Searches
I'm finding that the initial search queries are yielding a strong bias toward 3-Quinuclidinol, specifically CAS 1619-34-7 and its enantiomers. This is the quinuclidin-3-ol, and is the secondary alcohol. I'm focusing on refining keywords to better capture the target compound.
Pinpointing the Target Molecule
I've homed in on the structure, "3-hydroxy-3-(2-pyridyl)quinuclidine," the tertiary alcohol derived from 3-quinuclidinone and 2-pyridyllithium (or Grignard). This synthesis highlights its relevance as a possible precursor to QNB analogs. The critical next step is to nail down the CAS number for this specific compound or related entries. I'm focusing on "3-(2-pyridyl)quinuclidin" searches for now.
Refining Target Molecule
I'm finding the search results are consistently misinterpreting the query. They keep fixating on 3-quinuclidinol instead of 3-(2-Pyridyl)-3-quinuclidinol, which is, essentially, 3-hydroxy-3-(pyridin-2-yl) quinuclidine. This specificity continues to be a sticking point. I need to figure out what's causing this persistent misdirection.
Clarifying Structural Relationships
I've been working through the structural components and synthesis of the target molecule. I've realized its correct name is 3-(2-pyridyl)quinuclidin-3-ol, which is formed via a Grignard-like reaction with 3-quinuclidinone and 2-pyridyllithium. I had considered a benzilate ester, but that seems sterically unfavourable.
Confirming Molecular Identity
I'm now certain about the target's identity. It's 3-(2-pyridyl)-3-quinuclidinol, also known as HPQ, and it appears to be a known ligand for nicotinic acetylcholine receptors, and it is a precursor to Vesamicol analogs. I need to verify the CAS number (potentially 10154-29-7) and gather more specific properties like melting point. I'll search those and the alternate name to see what I can find. I have refined the synthesis path, too: 3-Quinuclidinone + 2-Li-Pyridine.
Addressing Name Collision
I'm currently grappling with a name collision. "3-quinuclidinol" (CAS 1619-34-7) and "HPQ" (2-(2-hydroxyphenyl)quinazolin-4(3H)-one) are both dominating search results. From medicinal chemistry, I'm aware the latter is often used as a fluorescent sensor, which may help disentangle the results. I'm focusing on parsing the context.
Focusing on Structure Specifics
I'm now zeroing in on the specific structure of 3-(2-pyridyl)-3-quinuclidinol. I've broken down the molecule into its components: the quinuclidine bicyclic system and the substituents at the 3-position – a hydroxyl and a pyridyl group. I've also noted it's a tertiary alcohol and the synthetic route. Next, I'm thinking of how to estimate/derive its properties if exact values are missing, such as its state and basicity, with focus on its role as a ligand and precursor for esters.
Refining Search Strategies
I've exhausted several targeted searches, including CAS numbers and synthesis keywords, to pinpoint the specific compound. Though direct CAS matches remain elusive, I've confirmed that the compound of interest, the tertiary alcohol, is a known intermediate. I'll structure the guide around its synthesis from 3-quinuclidinone and 2-pyridyllithium, and its properties, and I know that Vesamicol analogs have the structure.
Refining Chemical Queries
I've determined that my initial guess for the structure of CAS 10154-71-9 was incorrect; it is 3-(phenylsulfonyl)propionic acid. Now I'm focused on the search for the specific CAS associated with 3-(2-pyridyl)-3-quinuclidinol, which, surprisingly, is not readily appearing in the top search results.
Structuring the Guide
I've outlined a guide centered on 3-(pyridin-2-yl)quinuclidin-3-ol, focusing on its medicinal chemistry significance. I'll describe it as a tertiary alcohol, a key intermediate in the synthesis of nicotinic/muscarinic ligands and a scaffold analog of "QNB" precursors. The guide's structure will cover chemical identity (IUPAC, formula, MW, structure) and synthesis (quinuclidinone + pyridyllithium).
Detailing Property Parameters
I'm now detailing the compound's physicochemical properties. I've estimated LogP, considering the pyridyl and quinuclidine moieties, and included pKa values for the nitrogen sites. I'm also describing the solubility profile based on the polar and nonpolar groups present. Further, I'm noting the pharmacological relevance as a muscarinic antagonist and highlighting nicotinic agonist/modulator potential. The safety and handling are now in progress.
